L-Glutamic-15N acid

描述

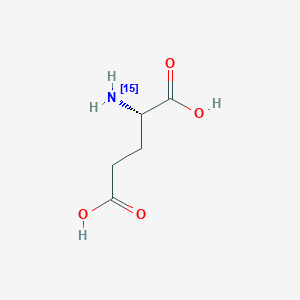

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(15N)azanylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-OGWWSMAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449110 | |

| Record name | L-Glutamic acid-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21160-87-2 | |

| Record name | L-Glutamic-15N acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21160-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Fidelity of 2s 2 15n Azanylpentanedioic Acid

Enzymatic Synthesis Strategies for ¹⁵N-Labeled L-Glutamic Acid

Enzymatic synthesis offers a highly specific and efficient route to produce isomerically pure ¹⁵N-L-glutamic acid. These methods often employ a coupled enzyme system to drive the reaction and ensure high yields.

Utilization of ¹⁵N Ammonium (B1175870) Chloride as the Sole Nitrogen Source

A common and effective strategy for the enzymatic synthesis of ¹⁵N-L-glutamic acid involves the use of ¹⁵N ammonium chloride as the exclusive source of the heavy nitrogen isotope. lew.ronih.govtandfonline.com In this process, the reductive amination of α-ketoglutarate is catalyzed by glutamate (B1630785) dehydrogenase (GDH). lew.roresearchgate.net The ¹⁵N atom from the ammonium chloride is incorporated into the amino acid, resulting in the desired labeled product. lew.ro This method has been shown to achieve high levels of ¹⁵N enrichment, often around 99 atom %. lew.ro

One specific method involves a reaction mixture containing glucose, α-ketoglutarate (as the sodium salt), and ¹⁵NH₄Cl with approximately 99% isotopic purity. lew.ro The pH of the mixture is carefully maintained, and the enzymes glutamate dehydrogenase (GDH) and glucose dehydrogenase (GlcDH) are introduced along with the cofactor NADH. lew.ro In this system, GDH catalyzes the primary reaction of incorporating the ¹⁵N, while GlcDH is part of a cofactor regeneration system. lew.roresearchgate.net

Fermentative processes using microorganisms like Brevibacterium lactofermentum have also been employed. nih.gov When grown on a medium containing ¹⁵NH₄Cl as the sole nitrogen source, these bacteria can excrete significant quantities of L-[¹⁵N]glutamic acid. nih.gov

Optimizing Coupled Enzyme Systems for Regiospecific and Stereospecific Labeling

The use of coupled enzyme systems is crucial for optimizing the synthesis of ¹⁵N-L-glutamic acid, ensuring both regiospecific and stereospecific labeling. lew.ro A key aspect of this optimization is the regeneration of the expensive cofactor NADH, which is consumed during the reductive amination catalyzed by glutamate dehydrogenase (GDH). lew.roresearchgate.net

The reaction conditions, such as pH and temperature, are carefully controlled to ensure optimal activity of both enzymes. For instance, a pH of 8.0-8.2 and a temperature of 30°C have been reported to be effective. lew.ro

Advantages of Enzymatic Routes in High-Yield and Isomerically Pure Production

Enzymatic synthesis of ¹⁵N-labeled L-glutamic acid presents several significant advantages over chemical synthesis methods. lew.ro A primary benefit is the high stereospecificity of the enzymes, which results in the exclusive production of the biologically active L-isomer. lew.ro This eliminates the need for chiral separation steps that are often required in chemical synthesis.

Furthermore, enzymatic routes can achieve high isotopic enrichment, with reports of 99% atom ¹⁵N incorporation and no significant isotope dilution. lew.ro This high fidelity is crucial for applications that rely on precise isotopic labeling. While the chemical yield may not always be perfect, with some studies reporting yields around 70%, the high isotopic purity and the efficient use of the expensive ¹⁵NH₄Cl make this an attractive method. lew.ro

The enzymatic method is also adaptable for larger-scale production, for example, through the immobilization of the enzymes on a solid matrix. lew.ro This allows for easier separation of the catalyst from the reaction mixture and its potential reuse, further enhancing the cost-effectiveness of the process.

Chemical Synthesis Pathways for ¹⁵N Incorporation

While enzymatic methods are often preferred for their stereospecificity, chemical synthesis routes provide alternative approaches for the incorporation of ¹⁵N into glutamic acid.

Exploration of Phthalimide-Mediated Approaches

The Gabriel synthesis, which utilizes phthalimide (B116566), is a well-established method for the synthesis of primary amines and can be adapted for the production of amino acids. libretexts.orgbyjus.com This method avoids the over-alkylation that can be an issue with direct amination of alkyl halides. libretexts.orgbyjus.com

The process begins with the reaction of phthalimide with a base, such as potassium hydroxide, to form a nucleophilic imide ion. byjus.com This ion then undergoes a nucleophilic substitution reaction with an appropriate alkyl halide. byjus.com For the synthesis of glutamic acid, a derivative of diethyl malonate containing a suitable leaving group would be required. The resulting N-alkylated phthalimide is then hydrolyzed or treated with hydrazine (B178648) to release the primary amine, which in this case would be the amino group of glutamic acid. byjus.com To introduce the ¹⁵N isotope, a ¹⁵N-labeled phthalimide or a related nitrogen-containing nucleophile would need to be synthesized and used in the initial step.

Alternative Chemical Routes for Specific ¹⁵N-Labeling Patterns

Beyond the phthalimide approach, other chemical methods can be employed for the synthesis of ¹⁵N-labeled amino acids. One such method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-amino nitrile, which is then hydrolyzed to the amino acid. libretexts.org By using ¹⁵N-labeled ammonia, the ¹⁵N isotope can be incorporated into the amino acid structure.

Another approach involves the reductive amination of an α-keto acid. libretexts.org For the synthesis of ¹⁵N-glutamic acid, this would involve the reaction of α-ketoglutaric acid with ¹⁵N-ammonia in the presence of a reducing agent. This method is conceptually similar to the enzymatic synthesis but uses chemical reagents instead of enzymes. Studies have shown that reductive amination of 2-oxoglutarate to yield [¹⁵N]glutamate can occur in the presence of ¹⁵NH₄Cl, with the reaction being more prominent at higher concentrations of ammonia. nih.gov

These chemical routes offer versatility but may require more rigorous purification to separate the desired L-isomer from the racemic mixture that is often produced.

Analytical Verification of Isotopic Enrichment and Purity

The verification of isotopic enrichment and chemical purity is a critical step following the synthesis of (2S)-2-(¹⁵N)azanylpentanedioic acid. This process ensures that the isotopic label is incorporated at the desired level and that the compound is free from significant chemical or isotopic contaminants. A multi-technique approach, combining spectroscopic and chromatographic methods, is typically employed to provide a comprehensive analysis.

Quantitative Assessment of ¹⁵N Atom Percent Excess (APE)

The quantitative determination of the ¹⁵N atom percent excess (APE) is fundamental to validating the successful isotopic labeling of (2S)-2-(¹⁵N)azanylpentanedioic acid. APE represents the enrichment of the ¹⁵N isotope above its natural abundance. Several analytical techniques are utilized for this purpose, with mass spectrometry and nuclear magnetic resonance spectroscopy being the most prominent.

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for determining isotopic enrichment. lew.ronih.gov This technique typically involves the chemical derivatization of the amino acid to increase its volatility for gas chromatography. For instance, converting the amino acid to its tert-butyldimethylsilyl (TBDMS) derivative allows for effective separation and subsequent mass analysis. lew.ro By comparing the ion intensities of the labeled (M+1) and unlabeled (M) molecular ions or their characteristic fragments, the isotopic enrichment can be precisely calculated. nih.gov Studies utilizing GC-MS have successfully confirmed ¹⁵N enrichment levels exceeding 99 atom %. lew.ro

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers another powerful approach for APE determination, often without the need for extensive sample derivatization. nih.govnih.gov This method provides high sensitivity and specificity. By measuring the ratio of the M+1 to M isotopomers, researchers can determine isotopic enrichment with very high precision, with reported standard deviations of approximately 0.1% in repeated measurements. nih.gov The linearity of ¹⁵N enrichment measurements can be validated by analyzing a series of standards with known isotopic compositions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR, provides a non-destructive method for quantifying ¹⁵N enrichment. In ¹⁵N-labeled L-glutamic acid, the ¹⁵N nucleus (spin ½) couples with the adjacent C-2 carbon. This interaction results in a specific coupling constant, ¹J(¹⁵NH₂-CH), with a reported value of 5.7 Hz, which is absent in the unlabeled compound. lew.ro The quantitative analysis of the ¹³C NMR spectrum in the C-2 region (approximately 48-58 ppm) allows for a direct calculation of the ¹⁵N enrichment. lew.ro The results obtained from this NMR-based method have shown strong agreement with those from conventional GC-MS analysis. lew.ro

| Analytical Technique | Principle | Reported ¹⁵N Enrichment | Reference |

| ¹³C NMR Spectroscopy | Measurement of ¹J(¹⁵NH₂-CH) coupling constant (5.7 Hz) at the C-2 carbon. | >99 atom % | lew.ro |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of mass-to-charge ratio of derivatized amino acid fragments. | >99 atom % | lew.ro |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Measurement of (M+1)/M isotopomer ratio of the derivatized or underivatized amino acid. | Linearity confirmed with ¹⁵N-labeled standards. | nih.gov |

| MALDI-TOF/TOF Mass Spectrometry | Mass isotopomer distribution analysis (MIDA) to determine the ratio of new (labeled) to old (unlabeled) molecules. | Used to calculate fractional synthesis rates from enrichments of 30-50%. | nih.gov |

Chromatographic and Spectroscopic Methods for Isotopic Homogeneity Confirmation

Ensuring the isotopic and chemical purity of (2S)-2-(¹⁵N)azanylpentanedioic acid is paramount for its application in metabolic and structural studies. Isotopic homogeneity confirms that the ¹⁵N label is consistently present in the molecules, while chemical purity ensures the absence of other amino acids or reaction byproducts.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (LC-MS) are central to confirming purity. nih.govacs.org These methods separate the components of a sample based on their chemical properties, allowing for the identification and quantification of impurities. For amino acid analysis, reverse-phase (RP) liquid chromatography is often employed after pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.govacs.org This approach enhances retention and allows for the baseline resolution of structurally similar compounds, including isomers. acs.org The high reproducibility of these methods, with coefficients of variation for retention time often below 0.5%, ensures reliable purity assessment. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) also serves as a robust tool for purity analysis alongside its use in enrichment determination. nih.gov The chromatographic separation step effectively isolates the target compound from potential volatile impurities before it enters the mass spectrometer for identification.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is indispensable for structural confirmation and purity assessment. lew.ro The resulting spectra provide a detailed fingerprint of the molecule. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are compared against reference standards to confirm the chemical structure of L-glutamic acid. The ¹⁵N NMR spectrum directly confirms the presence of the label at the azanyl group. The absence of unexpected signals in these spectra indicates a high level of chemical purity. lew.ro

Tandem Mass Spectrometry (MS/MS) plays a crucial role in confirming both structure and isotopic homogeneity. By selecting the M+1 parent ion and subjecting it to collision-induced dissociation, a fragmentation pattern is generated. This pattern can be compared to the fragmentation of an unlabeled standard to confirm the location of the ¹⁵N isotope within the molecule, thereby verifying isotopic homogeneity. nih.gov

| Analytical Method | Purpose | Key Performance Metrics | Reference |

| LC-MS/MS with AQC Derivatization | Quantification, purity, and isotopic enrichment analysis. | Can resolve isomers; high reproducibility (CV for retention time <0.44%). | nih.govacs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and isotopic enrichment analysis. | High-yield purification and identification confirmed. | nih.gov |

| ¹H, ¹³C, and ¹⁵N NMR | Structural confirmation and chemical purity. | Comparison of chemical shifts and coupling constants to standards. | lew.ro |

Advanced Analytical Spectroscopies and Spectrometry Employing 2s 2 15n Azanylpentanedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The use of (2S)-2-(15N)azanylpentanedioic acid in NMR spectroscopy is extensive, leveraging the magnetic properties of the 15N nucleus to gain insights that are often inaccessible with unlabeled compounds.

Direct 15N NMR Spectroscopy for Nitrogen Chemical Environment Analysis

Direct detection of the 15N nucleus, despite its low natural abundance (0.37%) and lower gyromagnetic ratio compared to protons, provides invaluable information about the local chemical environment of the nitrogen atom. acs.orgresearchgate.netcapes.gov.br In studies involving (2S)-2-(15N)azanylpentanedioic acid, the 15N chemical shift is highly sensitive to factors such as protonation state, solvent effects, and molecular interactions. This technique is instrumental in characterizing the electronic structure around the nitrogen center. researchgate.net For instance, the 15N resonance signal of the amino group in glutamic acid derivatives can shift significantly based on its involvement in hydrogen bonding or conformational changes. researchgate.net

Researchers utilize direct 15N NMR to probe the electronic distribution in molecules and to study tautomers, rotamers, and various isomers. researchgate.net While the sensitivity of direct 15N NMR is inherently low, requiring either larger sample quantities or longer acquisition times, the specificity of the data obtained makes it a crucial tool for detailed structural analysis. acs.orgresearchgate.net

Heteronuclear NMR (1H-15N, 13C-15N) for Structural Elucidation and Dynamic Studies

Heteronuclear NMR experiments that correlate the 15N nucleus with more sensitive nuclei like 1H or 13C are fundamental in modern structural biology. researchgate.netresearchgate.net The most common of these is the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, which is often the starting point for NMR studies of proteins. protein-nmr.org.uk By incorporating (2S)-2-(15N)azanylpentanedioic acid into a protein, each glutamic acid residue (and other 15N-labeled amino acids) will yield a specific cross-peak in the 2D 1H-15N HSQC spectrum, corresponding to its backbone amide group. protein-nmr.org.uk This "fingerprint" spectrum is used to confirm the folded state of the protein and to track changes upon ligand binding or conformational shifts. protein-nmr.org.uk

Further structural information is obtained from experiments like 15N-NOESY and 15N-TOCSY, which help in assigning the backbone resonances of small proteins. protein-nmr.org.uk For larger proteins, triple-resonance experiments (e.g., HNCA, HN(CO)CA) that correlate the backbone 1H and 15N nuclei with 13C nuclei are essential for sequential assignment. nih.gov These methods allow for the detailed determination of protein secondary structure by analyzing 13C chemical shifts and scalar couplings (3JHNHα). nih.gov Dynamic studies also benefit from 15N labeling, as measurements of relaxation parameters and residual dipolar couplings (RDCs) provide insights into molecular motion on a wide range of timescales. protein-nmr.org.uknih.gov

| NMR Experiment | Application with 15N-Labeled Glutamic Acid | Information Gained |

| 1D 15N NMR | Direct analysis of the nitrogen environment. researchgate.net | Electronic structure, protonation state, isomer identification. researchgate.net |

| 2D 1H-15N HSQC | Protein fingerprinting, assignment, and interaction studies. protein-nmr.org.uk | Folded state, residue-specific chemical shift perturbations, dynamics. protein-nmr.org.uk |

| 3D 15N-TOCSY/NOESY | Sequential backbone resonance assignment in smaller proteins. protein-nmr.org.uk | Through-bond and through-space correlations for structural determination. protein-nmr.org.uk |

| 3D Triple Resonance (HNCA, etc.) | Backbone assignment in larger proteins. nih.gov | Correlation of amide protons/nitrogens with alpha-carbon chemical shifts. nih.gov |

In Vivo 15N Magnetic Resonance Spectroscopy (MRS) for Real-Time Metabolic Observation

In vivo 15N Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique used to observe metabolic processes in real-time within living organisms. lew.ro By introducing (2S)-2-(15N)azanylpentanedioic acid or its precursors like 15NH4+, researchers can trace the metabolic fate of the 15N label. A primary application is the study of glutamate (B1630785) and glutamine metabolism in the brain. nih.govnih.gov

Studies in hyperammonemic rats have used 15N MRS to measure the in vivo rate of glutamine synthesis. nih.govnih.gov Following an infusion of 15NH4+, the rate of incorporation of the 15N label into the C5-amide position of glutamine can be monitored over time. nih.gov This allows for the calculation of the flux through the glutamine synthetase enzyme. nih.govnih.gov Such experiments have revealed that the in vivo activity of glutamine synthetase is significantly lower than its maximum potential activity measured in vitro, suggesting that substrate availability may be a limiting factor in the brain. nih.gov These studies are crucial for understanding neurotransmitter cycling and the pathophysiology of metabolic disorders affecting the brain. nih.gov

Theoretical Computational Methods for Predicting 15N NMR Parameters

Computational chemistry provides powerful tools to complement experimental NMR data. researchgate.net Theoretical methods, particularly Density Functional Theory (DFT), are used to calculate NMR parameters such as chemical shifts and coupling constants for molecules like (2S)-2-(15N)azanylpentanedioic acid. researchgate.netlew.ro The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for the prediction of chemical shieldings, which are then converted to chemical shifts. researchgate.netlew.ro

By comparing the theoretically calculated NMR parameters with experimental data, researchers can validate molecular structures and gain a more detailed interpretation of the spectra. researchgate.net For instance, studies have shown that calculations using the B3LYP functional with a 6-311+G(d,p) basis set yield results that are in good agreement with the experimental NMR data for 15N-labeled L-glutamic acid. researchgate.netlew.ro These computational approaches are also valuable for investigating structural models that are difficult to study by experimental methods alone, such as molecules adsorbed on surfaces. researchgate.net

| Computational Method | Basis Set Example | Application | Finding |

| Density Functional Theory (DFT) researchgate.netlew.ro | B3LYP/6-311+G(d,p) researchgate.netlew.ro | Calculation of 13C and 15N chemical shifts and coupling constants. researchgate.net | Good agreement between theoretical and experimental data for L-glutamic acid. researchgate.netlew.ro |

| Gauge-Including Atomic Orbital (GIAO) researchgate.netlew.ro | 6-311+G(d,p) researchgate.netlew.ro | Prediction of absolute chemical shieldings. lew.ro | Allows for the selection of the most relevant structural models by comparing with experimental results. researchgate.net |

Mass Spectrometry (MS) Based Quantitative Analysis

Mass spectrometry is a key analytical technique for the precise quantification of isotope enrichment, making it indispensable for metabolic tracer studies using (2S)-2-(15N)azanylpentanedioic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for determining the isotopic enrichment of amino acids. nih.govosti.gov To make amino acids like glutamic acid volatile for GC analysis, they must first be converted into suitable derivatives, such as tert-butyldimethylsilyl (TBDMS) or N,S-ethoxycarbonylmethyl esters. lew.ronih.govresearchgate.net

Once derivatized, the sample is injected into the GC, which separates the components of the mixture. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). By analyzing the mass fragments, the ratio of the 15N-labeled compound (M+1) to the unlabeled compound (M) can be precisely measured. researchgate.netscripps.edu This isotope ratio provides a direct measure of the enrichment of (2S)-2-(15N)azanylpentanedioic acid in a biological sample. nih.gov

This technique has been successfully applied to determine the 15N enrichment of L-glutamic acid with high accuracy, showing results of over 99% enrichment that are in agreement with NMR-based methods. lew.ro GC-MS is also used in metabolic studies to measure the incorporation of the 15N label from glutamic acid into other molecules, such as glutathione (B108866), to determine their synthesis rates in vivo. nih.govresearchgate.net The method is highly sensitive and specific, with reported inter-assay coefficients of variation of less than 5%. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique widely used for the targeted quantification of metabolites in complex biological samples. mdpi.comnih.gov This method is particularly well-suited for tracking the metabolic fate of (2S)-2-(15N)azanylpentanedioic acid. The process begins with the separation of metabolites from a biological extract using liquid chromatography. This separation is often achieved using hydrophilic interaction liquid chromatography (HILIC), which is effective for retaining and separating polar compounds like amino acids. mdpi.comnih.gov

Following chromatographic separation, the analyte of interest is introduced into the mass spectrometer. In the context of targeted analysis, a triple quadrupole (QqQ) mass spectrometer is commonly employed. mdpi.com The first quadrupole selects the precursor ion, which for (2S)-2-(15N)azanylpentanedioic acid has a specific mass-to-charge ratio (m/z) due to the incorporation of the ¹⁵N isotope. This selected ion is then fragmented in a collision cell, and the second quadrupole selects for a specific fragment ion. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and allows for accurate quantification even in complex biological matrices. mdpi.com The use of stable isotope-labeled internal standards, such as (2S)-2-(15N)azanylpentanedioic acid, is crucial for correcting for matrix effects and ensuring the accuracy of quantification.

A typical LC-MS/MS method for the quantification of (2S)-2-(15N)azanylpentanedioic acid would involve the following:

| Parameter | Description |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (Q1) | m/z of (2S)-2-(15N)azanylpentanedioic acid |

| Product Ion (Q3) | Specific fragment ion of (2S)-2-(15N)azanylpentanedioic acid |

High-Resolution Orbitrap Mass Spectrometry for Isotopocule and Position-Specific Analysis

High-resolution Orbitrap mass spectrometry offers significant advantages for the analysis of stable isotope-labeled compounds like (2S)-2-(15N)azanylpentanedioic acid. The high resolving power of the Orbitrap analyzer allows for the differentiation of isotopocules, which are molecules that differ only in their isotopic composition. This capability is essential for distinguishing between the ¹⁵N-labeled glutamic acid and its naturally occurring ¹⁴N counterpart, as well as other potential isotopocules that may arise from metabolic processes.

The precise mass measurements provided by the Orbitrap are critical for confirming the elemental composition of the detected ions, thereby increasing the confidence in compound identification. This is particularly important in untargeted metabolomics studies where the goal is to identify and quantify a wide range of metabolites simultaneously. The ability to perform full scan high-resolution mass spectrometry allows for the retrospective analysis of data for previously unidentified compounds.

Applications of Higher-Energy Collisional Dissociation (HCD) in Position-Specific Isotope Analysis (PSIA)

Higher-Energy Collisional Dissociation (HCD) is a fragmentation technique used in mass spectrometry that provides rich structural information about a molecule. nih.govresearchgate.netnih.gov In the context of (2S)-2-(15N)azanylpentanedioic acid, HCD can be employed for Position-Specific Isotope Analysis (PSIA). By carefully analyzing the fragmentation pattern of the ¹⁵N-labeled glutamic acid, it is possible to determine the position of the ¹⁵N atom within the molecule.

When the (2S)-2-(15N)azanylpentanedioic acid molecule is subjected to HCD, it breaks apart into smaller fragment ions. The masses of these fragment ions will depend on which atoms they contain. If the ¹⁵N atom is located at the alpha-amino group, the fragmentation pattern will be different from a scenario where the ¹⁵N is incorporated into the side chain amide of glutamine (a related metabolite). This detailed positional information is invaluable for elucidating specific enzymatic reactions and metabolic pathways. HCD is known for producing highly reproducible fragmentation spectra, which is beneficial for creating spectral libraries for automated identification of compounds. researchgate.net

Integration of Multi-Isotope Tracing with (2S)-2-(15N)azanylpentanedioic acid

To gain a more comprehensive understanding of metabolic networks, researchers often employ multi-isotope tracing, where two or more stable isotopes are used simultaneously. nih.gov For instance, (2S)-2-(15N)azanylpentanedioic acid can be used in conjunction with a ¹³C-labeled glucose tracer. This dual-labeling strategy allows for the simultaneous tracking of both nitrogen and carbon metabolism. nih.gov

By following the incorporation of both ¹⁵N and ¹³C into various metabolites, it is possible to dissect the interplay between different metabolic pathways. For example, one could investigate how nitrogen from glutamic acid is utilized for nucleotide biosynthesis, while simultaneously monitoring the flow of carbon from glucose through glycolysis and the citric acid cycle. nih.gov This integrated approach provides a more dynamic and holistic view of cellular metabolism, revealing how different nutrient sources are utilized and allocated to various biosynthetic and energy-producing pathways. The use of stable isotope tracing is a powerful method for investigating the dynamics of biochemical reactions within biological systems. nih.gov

| Isotope Tracer | Metabolic Pathway Traced | Example Application |

| (2S)-2-(15N)azanylpentanedioic acid | Nitrogen metabolism | Amino acid and nucleotide biosynthesis |

| ¹³C-labeled Glucose | Carbon metabolism | Glycolysis, Pentose Phosphate (B84403) Pathway, TCA Cycle |

Applications in Metabolic Flux Analysis and Nitrogen Metabolism Investigations

Elucidation of Primary Amino Acid Metabolic Pathways

The central role of glutamate (B1630785) in amino acid metabolism makes its ¹⁵N-labeled counterpart an invaluable probe for unraveling the primary pathways of nitrogen distribution.

The glutamate-glutamine cycle is a critical metabolic pathway in the central nervous system, involving the cycling of glutamate and glutamine between neurons and glial cells (astrocytes). nih.govwikipedia.org Glutamate, the principal excitatory neurotransmitter, is released by neurons and taken up by astrocytes to prevent excitotoxicity. youtube.com Within astrocytes, glutamate is converted to glutamine by the enzyme glutamine synthetase. youtube.com This glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase (B10826351), replenishing the neurotransmitter pool. wikipedia.orgyoutube.com

Using ¹⁵N-glutamate and in vivo nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the rate of this cycle in living organisms, including the human brain. nih.gov Studies have shown that the glutamate-glutamine cycle is a major metabolic flux, accounting for a significant portion of glucose oxidation in the brain. nih.gov By tracing the flow of the ¹⁵N label from glutamate to glutamine, the rate of glutamine synthesis attributable to neurotransmitter cycling can be distinguished from other metabolic pathways. nih.gov These investigations have revealed that at normal ammonia (B1221849) levels, the flux through the glutamate-glutamine cycle is substantially higher than the rates of other pathways for glutamine synthesis. nih.gov

Table 1: Key Findings on Glutamate-Glutamine Cycle Flux

| Finding | Significance | Supporting Evidence |

|---|---|---|

| Major Metabolic Flux | The cycle rate is approximately 80% of the rate of glucose oxidation in the resting human cortex. nih.gov | ¹³C and ¹⁵N NMR studies measuring label incorporation from glucose and ammonia. nih.gov |

| Astrocyte-Neuron Trafficking | Confirms astrocytes as the primary site of glutamine synthesis from glutamate taken up from the synapse. youtube.com | Measurement of ¹⁵N transfer from glutamate to glutamine within brain tissue. nih.govwikipedia.org |

Transamination is a fundamental biochemical reaction that involves the transfer of an amino group from an amino acid to a keto-acid, a process catalyzed by aminotransferases (or transaminases). amu.edu.azwikipedia.org Glutamate is a central hub in these reactions, often acting as the primary nitrogen donor for the synthesis of other non-essential amino acids. amu.edu.az By introducing (2S)-2-(15N)azanylpentanedioic acid into a biological system, the journey of its ¹⁵N-labeled amino group can be meticulously tracked.

Studies in various cell types and tissues have demonstrated the rapid transfer of ¹⁵N from glutamate to other amino acids. nih.govnih.gov For instance, the ¹⁵N label quickly appears in aspartate and alanine (B10760859), indicating high activity of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), respectively. amu.edu.aznih.gov

Glutamate + Oxaloacetate ↔ α-Ketoglutarate + Aspartate (catalyzed by AST) wikipedia.org

Glutamate + Pyruvate ↔ α-Ketoglutarate + Alanine (catalyzed by ALT) amu.edu.az

In cultured neurons, ¹⁵N-glutamate tracing has shown that the transfer of nitrogen to aspartate is extremely rapid. nih.gov Research using ¹⁵N-labeled glutamine (a direct precursor and product of glutamate) in synaptosomes revealed the generation of ¹⁵N-labeled glutamate, aspartate, and GABA, highlighting the routes of nitrogen transfer in neuronal compartments. nih.gov These studies confirm that glutamate is a key collector and distributor of nitrogen, donating its amino group for the synthesis of a wide array of amino acids. amu.edu.az

Organisms incorporate inorganic ammonia into organic molecules through specific assimilation pathways. (2S)-2-(15N)azanylpentanedioic acid and ¹⁵N-labeled ammonia are crucial for determining the relative activities of these pathways. The two primary routes for ammonia assimilation are the Glutamate Dehydrogenase (GDH) pathway and the Glutamine Synthetase/Glutamate Synthase (GS-GOGAT) pathway. researchgate.net

GDH Pathway: This pathway involves the direct reductive amination of α-ketoglutarate by glutamate dehydrogenase to form glutamate. It is generally active under conditions of high ammonia concentration due to GDH's lower affinity for ammonia. researchgate.netnih.gov

α-Ketoglutarate + NH₄⁺ + NADPH ↔ Glutamate + NADP⁺ + H₂O

GS-GOGAT Pathway: This two-step pathway is more common, especially under low ammonia conditions, due to the high affinity of glutamine synthetase for ammonia. researchgate.net

Step 1 (GS): Glutamate + NH₄⁺ + ATP → Glutamine + ADP + Pi

Step 2 (GOGAT): Glutamine + α-Ketoglutarate + NADPH → 2 Glutamate + NADP⁺

Table 2: Comparison of Ammonia Assimilation Pathways

| Feature | GDH Pathway | GS-GOGAT Pathway |

|---|---|---|

| Primary Enzymes | Glutamate Dehydrogenase (GDH) | Glutamine Synthetase (GS), Glutamate Synthase (GOGAT) |

| Affinity for Ammonia | Low | High (via GS) |

| Prevalence | Active in high ammonia conditions | Dominant in low ammonia conditions |

| Energy Cost | Lower energy requirement | Higher energy cost (consumes ATP) researchgate.net |

| Net Reaction | α-Ketoglutarate + NH₄⁺ → Glutamate | α-Ketoglutarate + NH₄⁺ + ATP → Glutamate + ADP + Pi |

The use of ¹⁵N-labeled tracers like (2S)-2-(15N)azanylpentanedioic acid enables the quantitative measurement of nitrogen flow (N-flux) through metabolic networks. nih.gov This goes beyond simple identification of pathways to determine the actual rates of nitrogen transfer between different metabolic pools. Combining ¹⁵N labeling with ¹³C labeling provides a powerful platform for simultaneous carbon and nitrogen flux analysis, establishing glutamate as a central node for nitrogen distribution. nih.govbiorxiv.org

For example, in studies of Mycobacterium bovis BCG, dual isotopic labeling with ¹³C and ¹⁵N tracers allowed for the quantification of nitrogen flux distributions for both amino acid and nucleotide biosynthesis for the first time. nih.gov These analyses confirmed that glutamate is the principal nitrogen donor, transferring its nitrogen via various transamination reactions. nih.govbiorxiv.org Similarly, in studies of human hepatoma cells incubated with ¹⁵N-labeled glutamine, the distribution of the ¹⁵N label was tracked over time among different amino acids. After 144 hours, the majority of the label was found in alanine, proline, and glutamate, providing quantitative data on the primary fates of glutamine-derived nitrogen. nih.gov The ¹⁵N gas-flux method, used in environmental microbiology, allows for the quantification of N₂ flux from soil, tracing nitrogen transformations and providing critical data for agricultural and climate models. copernicus.orgmdpi.com

Tracing of Nitrogen Atom Incorporation into Complex Biosynthetic Pathways

Beyond primary amino acid metabolism, the nitrogen from glutamate and its derivative, glutamine, is essential for synthesizing more complex biomolecules.

The de novo synthesis of nucleotides, the building blocks of DNA and RNA, requires nitrogen atoms for the construction of their purine (B94841) and pyrimidine (B1678525) rings. Glutamine is a crucial nitrogen donor in this process. nih.govnih.gov The amide nitrogen of glutamine is utilized in several key enzymatic steps. nih.gov

Purine Synthesis: Glutamine donates nitrogen atoms at two points in the formation of the purine ring. researchgate.net

Pyrimidine Synthesis: Glutamine provides a nitrogen atom for the synthesis of the pyrimidine ring, catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase II. nih.gov

By culturing cells in media containing ¹⁵N-labeled glutamine (which can be synthesized from ¹⁵N-glutamic acid), researchers can trace the incorporation of the ¹⁵N atom directly into the nucleobases of DNA and RNA. nih.gov Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to detect and quantify the ¹⁵N-labeled nucleosides and nucleobases. nih.gov This methodology has been applied to cancer cell lines to quantify the glutamine-derived nitrogen flux into nucleotides, providing insights into how cancer cells sustain high rates of proliferation by upregulating nucleotide biosynthesis. nih.govtau.ac.il Tracing studies have confirmed that glutamine, alongside aspartate (which derives its nitrogen from glutamate), is a key source of nitrogen for both purine and pyrimidine synthesis. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| (2S)-2-(15N)azanylpentanedioic acid | C₅H₉NO₄ (with ¹⁵N isotope) |

| Alanine | C₃H₇NO₂ |

| Alanine aminotransferase | Enzyme |

| Ammonia | NH₃ |

| Ammonium (B1175870) | NH₄⁺ |

| Aspartate | C₄H₇NO₄ |

| Aspartate aminotransferase | Enzyme |

| Carbamoyl phosphate synthetase II | Enzyme |

| GABA (γ-aminobutyric acid) | C₄H₉NO₂ |

| Glutamate | C₅H₉NO₄ |

| Glutamate dehydrogenase | Enzyme |

| Glutamate synthase | Enzyme |

| Glutaminase | Enzyme |

| Glutamine | C₅H₁₀N₂O₃ |

| Glutamine synthetase | Enzyme |

| α-Ketoglutarate (2-oxoglutarate) | C₅H₆O₅ |

| Oxaloacetate | C₄H₄O₅ |

| Proline | C₅H₉NO₂ |

Investigation of Glutathione (B108866) Synthesis and Turnover Kinetics

The tripeptide glutathione is a vital antioxidant, and understanding its synthesis and turnover is crucial for comprehending cellular responses to oxidative stress. Studies utilizing (2S)-2-(15N)azanylpentanedioic acid (¹⁵N-glutamate) have provided significant insights into these kinetics, particularly in astrocytes.

Detailed Research Findings:

In primary cultures of astrocytes, the incorporation of the ¹⁵N label from glutamate into the glutathione pool is rapid, demonstrating a dynamic turnover process. nih.gov Research has shown that the intracellular glutathione pool reaches a steady-state isotopic enrichment of 30.0 atom percent excess within 180 minutes of incubation with ¹⁵N-glutamate. nih.gov The concentration of glutathione within these cells is maintained at a high level, typically between 20 and 40 nmol/mg of protein, and the tripeptide is quickly released into the surrounding medium. nih.gov

The use of ¹⁵N-glutamate has also revealed how glutathione metabolism is interconnected with the metabolism of other amino acids. When glutathione turnover is stimulated, for instance by introducing an electrophile like diethylmaleate that depletes the glutathione pool, there is a corresponding decrease in the intracellular levels of glutamate, glycine, and cysteine—the constituent amino acids of glutathione. nih.gov This induced demand for glutathione synthesis diverts ¹⁵N-labeled glutamate away from other metabolic fates, leading to significant reductions in the ¹⁵N labeling of both alanine and glutamine. nih.gov This underscores the intensity of glutathione turnover and its direct relationship with the metabolic pathways of its precursor amino acids. nih.gov

Table 1: Key Findings in Astrocytic Glutathione Turnover using ¹⁵N-Glutamate

| Parameter | Observation | Implication |

|---|---|---|

| Isotopic Enrichment | Reaches 30.0 atom% excess in the glutathione pool within 180 minutes. nih.gov | Demonstrates a rapid and dynamic turnover of glutathione. |

| Intracellular Concentration | Maintained at 20-40 nmol/mg protein. nih.gov | Highlights the large capacity of the intracellular glutathione pool. |

| Effect of Diethylmaleate | Induces depletion of the glutathione pool. nih.gov | Simulates a state of oxidative stress, increasing demand for glutathione. |

| Precursor Diversion | ¹⁵N-glutamate is diverted towards glutathione synthesis, reducing ¹⁵N incorporation into alanine and glutamine. nih.gov | Shows the metabolic priority of glutathione synthesis under stress conditions. |

Unraveling Biosynthetic Routes to Secondary Metabolites and Natural Products

Genomic studies have revealed that many microorganisms, such as actinomycetes and fungi, possess numerous secondary metabolite biosynthetic gene clusters (SM-BGCs) that are not expressed under standard laboratory conditions. nih.gov Activating these "silent" gene clusters is a promising strategy for discovering novel natural products. nih.gov Techniques like co-cultivation or genetic manipulation, such as deleting histone deacetylase genes (e.g., hdaA), can trigger the expression of these clusters, leading to the production of new compounds. nih.govnih.gov

The use of stable isotope-labeled precursors is a cornerstone of elucidating the biosynthetic pathways of these newly discovered metabolites. By feeding the culture with (2S)-2-(15N)azanylpentanedioic acid, researchers can trace the path of the ¹⁵N atom. Mass spectrometry analysis of the isolated natural product can then reveal whether the nitrogen from glutamic acid has been incorporated into its structure. This information is critical for piecing together the sequence of enzymatic reactions that form the final product. For example, this method can confirm if glutamic acid serves as the direct precursor for a nitrogen-containing moiety within a complex molecule, such as an alkaloid or a peptide.

While specific studies detailing the use of (2S)-2-(15N)azanylpentanedioic acid for every newly discovered natural product are part of ongoing research, the methodology is fundamental. For instance, in the biosynthesis of organoarsenic compounds, which are rare natural products, tracing the origin of all atoms is key to understanding the unique enzymatic strategies involved, some of which are independent of traditional methyl donors. nih.gov Similarly, determining the absolute configuration of new heterocyclic peptides has been achieved through detailed analysis following their discovery via gene cluster activation. nih.gov

Quantitative Metabolic Flux Analysis (MFA) Methodologies

Metabolic Flux Analysis (MFA) is a powerful methodology for investigating cellular metabolism that quantifies the rates (fluxes) of metabolic reactions within a cell. medchemexpress.com By using stable isotope tracers like (2S)-2-(15N)azanylpentanedioic acid, MFA provides a detailed snapshot of the cellular phenotype, revealing how nutrients are converted into biomass and energy. medchemexpress.comnih.gov

Application of ¹⁵N-MFA for Determining Intracellular Flux Distributions

Isotope-assisted Metabolic Flux Analysis (iMFA) is a computational approach that uses data from isotope labeling experiments to quantify intracellular metabolic fluxes that cannot be measured directly. nih.gov When ¹⁵N-glutamic acid is used as a tracer, it allows for the specific tracking of nitrogen flow through the metabolic network.

The process begins with introducing the ¹⁵N-labeled substrate to a cell culture. As the cells metabolize the labeled glutamic acid, the ¹⁵N isotope is incorporated into various other metabolites, such as other amino acids, nucleotides, and nitrogenous compounds. By measuring the distribution of the ¹⁵N label across these downstream metabolites (typically using mass spectrometry), researchers can deduce the relative activities of the different metabolic pathways. This information is then integrated with a stoichiometric model of the cell's metabolic network to calculate the absolute flux values for dozens or even hundreds of reactions. nih.gov

This approach is invaluable for understanding how metabolic pathways are rewired in different physiological or disease states, such as cancer or neurological disorders. nih.gov For example, ¹⁵N-MFA can determine the flux through transaminase reactions, amino acid biosynthesis pathways, and the urea (B33335) cycle, providing a comprehensive view of cellular nitrogen metabolism.

Table 2: Inputs and Outputs of a Typical ¹⁵N-MFA Experiment

| Component | Description |

|---|---|

| Inputs | |

| ¹⁵N-labeled tracer | e.g., (2S)-2-(15N)azanylpentanedioic acid. |

| Metabolic Network Model | A curated map of all known biochemical reactions in the organism. nih.gov |

| Isotopic Labeling Data | Mass spectrometry measurements of ¹⁵N distribution in intracellular metabolites. nih.gov |

| Extracellular Flux Data | Measured rates of nutrient uptake and waste product secretion. nih.gov |

| Outputs | |

| Intracellular Flux Map | A quantitative description of the reaction rates throughout the metabolic network. nih.gov |

| Pathway Activity | Determination of the relative and absolute usage of different metabolic routes. |

Isotope Pool Dilution (IPD) Assays for Extracellular Flux Quantification

While iMFA focuses on intracellular fluxes, quantifying the exchange of metabolites between the cell and its environment (extracellular fluxes) is also crucial. Isotope Pool Dilution (IPD) is a method used for this purpose. In a typical IPD assay, a known amount of a ¹⁵N-labeled metabolite, such as (2S)-2-(15N)azanylpentanedioic acid, is added to the extracellular medium.

Cells will simultaneously take up the labeled compound and release its unlabeled counterpart, which is newly synthesized within the cell. By measuring the change in the isotopic enrichment (the ratio of labeled to unlabeled) of the metabolite in the extracellular pool over time, one can calculate the rate at which the cell is releasing the unlabeled compound. This provides a direct measure of the efflux rate. When combined with uptake rate measurements, IPD assays offer a complete picture of the net exchange of metabolites. This is particularly important in complex in vivo systems where multiple tissues and organs exchange metabolites through the bloodstream. nih.gov

Computational Models for Reconstructing Metabolic Networks from ¹⁵N Labeling Data

The raw data from ¹⁵N labeling experiments are interpreted using computational models of metabolism. nih.gov The reconstruction of these metabolic network models is a multi-step process that integrates genomic information, biochemical literature, and high-throughput experimental data. psu.edu

Databases like KEGG and MetaCyc provide foundational information on known metabolic pathways and enzymatic reactions. mdpi.com Automated or semi-automated tools can then be used to generate a draft reconstruction of an organism's metabolic network based on its annotated genome. psu.edu However, this draft model is often incomplete and contains gaps.

This is where experimental data from isotope tracing becomes critical. The labeling patterns observed after administering ¹⁵N-glutamic acid provide definitive evidence for active metabolic pathways. This data serves as a set of constraints for refining the computational model. If the model predicts a labeling pattern that contradicts the experimental data, the model must be revised, for instance by adding or removing reactions or adjusting their directionality. This iterative process of model refinement, guided by experimental ¹⁵N labeling data, leads to a high-quality, context-specific metabolic network model that accurately reflects the metabolic state of the cell. nih.gov

Table 3: Selected Tools and Databases for Metabolic Network Reconstruction

| Resource | Type | Function |

|---|---|---|

| KEGG | Database | Provides maps of metabolic pathways and information on genes and enzymes. mdpi.com |

| MetaCyc | Database | A comprehensive database of experimentally elucidated metabolic pathways. mdpi.com |

| SEED | Automated Tool | Reconstructs metabolic models from genomic data. psu.edu |

| fastcore | Algorithm | Efficiently reconstructs compact, context-specific metabolic models. nih.gov |

Research on Glutamate Homeostasis and Neurobiological Pathways Utilizing 15n Labeling

Investigation of Glutamate-Glutamine Compartmentation in Brain Metabolism

The brain's metabolic activity is highly compartmentalized, particularly concerning the metabolism of glutamate (B1630785), the primary excitatory neurotransmitter. sdu.dk A key process in maintaining glutamate homeostasis is the glutamate-glutamine cycle, which operates between neurons and astrocytes. nih.govyoutube.com To maintain a low intrasynaptic concentration of glutamate and maximize the signal-to-noise ratio during neurotransmission, glutamate is rapidly cleared from the synapse. nih.gov

Astrocytes play a crucial role by taking up excess glutamate from the synaptic cleft through excitatory amino acid transporters (EAATs). youtube.comyoutube.com Inside the astrocyte, the enzyme glutamine synthetase converts glutamate into glutamine. youtube.com This conversion is vital as glutamine is a non-neuroactive compound, allowing for the safe transport of glutamate's carbon and nitrogen skeletons. nih.gov The newly synthesized glutamine is then released by astrocytes and taken up by neurons. nih.govyoutube.com Within the neuron, the enzyme glutaminase (B10826351) hydrolyzes glutamine back into glutamate, which is then repackaged into synaptic vesicles for future release as a neurotransmitter. nih.govyoutube.com

The use of ¹⁵N-labeled compounds like (2S)-2-(15N)azanylpentanedioic acid and [¹⁵N]ammonia has been instrumental in elucidating this cycle. By infusing ¹⁵N-labeled precursors, researchers can track the appearance of the ¹⁵N label in brain glutamate and glutamine pools, confirming the distinct roles and metabolic trafficking between astrocytes and neurons. nih.gov This powerful technique validates the concept of metabolic compartmentation, where astrocytes synthesize glutamine to replenish the neurotransmitter glutamate pool in neurons. sdu.dknih.gov

Origins and Replenishment of Neurotransmitter Glutamate Nitrogen Pools

While the glutamate-glutamine cycle is a primary pathway for recycling glutamate, the nitrogen for the de novo synthesis and replenishment of the brain's glutamate pool comes from several sources. Because glutamate does not readily cross the blood-brain barrier, it must be synthesized within the central nervous system. nih.govyoutube.com The carbon backbone is primarily derived from glucose, while the nitrogen is sourced from various molecules. nih.gov

Studies using ¹⁵N-labeled precursors have been pivotal in identifying and quantifying the contributions of these nitrogen donors.

Glutamine: As described in the glutamate-glutamine cycle, glutamine is a major source of neuronal glutamate nitrogen via the glutaminase reaction. nih.gov

Branched-Chain Amino Acids (BCAAs): A significant source of glutamate nitrogen is the transamination of BCAAs, such as leucine (B10760876), which are readily transported into the brain. nih.gov In vivo ¹⁵N MRS studies have shown that leucine provides more than 25% of glutamate nitrogen. nih.govnih.gov

Ammonia (B1221849): The reductive amination of α-ketoglutarate, an intermediate of the TCA cycle, via the glutamate dehydrogenase (GDH) reaction can also form glutamate. nih.govnih.gov Studies in cultured neurons using ¹⁵NH₄Cl show this pathway is relatively minor at low, physiological ammonia concentrations but becomes significantly more active at higher concentrations. nih.gov

Alanine (B10760859): Transamination from alanine has also been shown to be an efficient source of nitrogen for glutamate synthesis in cultured neurons. nih.gov

A study on cultured cerebrocortical neurons compared the initial rates of ¹⁵N incorporation into glutamate from various precursors. The findings indicate that glutamate synthesis is derived from multiple pathways, including the glutaminase reaction and transamination reactions where both leucine and alanine are effective nitrogen donors. nih.gov

Table 1: Precursors for Glutamate Nitrogen in Cultured Neurons This interactive table summarizes findings on the relative contributions of different ¹⁵N-labeled precursors to the formation of [¹⁵N]glutamate in cultured GABA-ergic neurons.

| ¹⁵N Precursor | Concentration | Relative ¹⁵N Appearance in Glutamate | Key Pathway |

|---|---|---|---|

| [2-¹⁵N]Glutamine | 2 mM | Highest initial rate and steady-state labeling nih.gov | Glutaminase nih.gov |

| [¹⁵N]Leucine | 1 mM | Comparable initial formation to glutamine nih.gov | Transamination nih.gov |

| [¹⁵N]Alanine | 1 mM | Comparable initial formation to glutamine nih.gov | Transamination nih.gov |

| ¹⁵NH₄Cl | 0.3 mM | Little reductive amination observed nih.gov | Glutamate Dehydrogenase nih.gov |

In Vivo Kinetic Studies of Glutamate Flux in Neural Tissues

A significant advantage of using stable isotopes like ¹⁵N is the ability to perform kinetic studies of metabolic pathways in vivo, providing rates of enzymatic reactions and transport processes in a living, intact system. nih.gov In vivo ¹⁵N MRS, in particular, has made unique contributions to understanding the dynamics of glutamate flux in the brain. nih.govnih.gov

This technique involves introducing a ¹⁵N-labeled substrate, such as [¹⁵N]ammonia or [¹⁵N]leucine, and then monitoring the rate of appearance of the ¹⁵N label in the product molecules, like glutamate and glutamine, over time. nih.gov This allows for the calculation of metabolic rates (fluxes) for specific pathways.

For example, by measuring the rate of [5-¹⁵N]glutamine formation from an infused ¹⁵N-labeled precursor, the in vivo rate of the glutamine synthetase reaction can be determined. nih.gov Similarly, the rate of the glutaminase pathway, which converts glutamine back to glutamate in neurons, has been measured. nih.gov These kinetic studies provide a dynamic view of neurotransmitter cycling that is not possible with static measurements of metabolite concentrations.

Table 2: In Vivo Metabolic Fluxes in Rat Brain Measured by ¹⁵N MRS This interactive table presents kinetic data for key glutamate-related metabolic pathways as determined by in vivo ¹⁵N magnetic resonance spectroscopy studies.

| Metabolic Pathway | Measured Flux Rate | Condition/Notes |

|---|---|---|

| Glutamate Dehydrogenase (GDH) | 0.76–1.17 µmol/g/h | At ¹⁵NH₄Cl infusion rate of 2.3 µmol/g/h nih.gov |

| Glutamate Dehydrogenase (GDH) | 1.1-1.2 µmol/g/h | At ¹⁵NH₄Cl infusion rate of 3.3 µmol/g/h nih.gov |

These studies reveal the brain's capacity to dynamically manage its glutamate and glutamine pools, highlighting the rates at which nitrogen is trafficked between different molecules and cellular compartments. nih.gov

Understanding Nitrogen Metabolism Perturbations in Neurological Contexts

The application of ¹⁵N labeling techniques is particularly valuable for studying neurological conditions where nitrogen metabolism is disrupted, such as in hyperammonemia. nih.govnih.gov Hyperammonemia, an excess of ammonia in the blood, is toxic to the brain and can lead to encephalopathy. Glutamate metabolism is central to brain ammonia detoxification. nih.gov

Using ¹⁵N MRS, researchers have investigated the effects of elevated ammonia on the glutamate-glutamine cycle. nih.gov Under hyperammonemic conditions, the primary detoxification pathway is the synthesis of glutamine from glutamate and ammonia, catalyzed by glutamine synthetase in astrocytes. nih.gov In vivo kinetic studies have shown that as blood ammonia concentration rises, the rate of glutamine synthesis increases until the glutamine synthetase enzyme becomes saturated. nih.govresearchgate.net This saturation point was found to occur at a blood ammonia concentration greater than 0.9 µmol/g. nih.govresearchgate.net Once saturated, the enzyme cannot further increase its detoxification rate, leading to a pathological elevation of brain ammonia. nih.govresearchgate.net

These findings, made possible by tracing the flux of ¹⁵N from ammonia into the glutamine pool, provide a direct mechanistic explanation for the failure of ammonia detoxification in severe hyperammonemia and its link to encephalopathy. nih.gov Furthermore, studies in cultured neurons with ¹⁵N-labeled ammonia confirm that the reductive amination of α-ketoglutarate to form glutamate becomes a much more active pathway at high ammonia concentrations, representing another perturbation in nitrogen metabolism. nih.gov

Studies on Protein Turnover and Quantitative Proteomics with 15n Labeled Precursors

Determination of Protein Synthesis Rates Using ¹⁵N Amino Acid Labeling

The use of (2S)-2-(15N)azanylpentanedioic acid and other ¹⁵N-labeled amino acids is a cornerstone of modern quantitative proteomics, enabling the precise measurement of protein synthesis rates. By introducing the labeled amino acid into a biological system, researchers can track its incorporation into the proteome over time. The rate of this incorporation, known as the fractional synthesis rate (FSR), provides a direct measure of how quickly new proteins are being produced.

One of the key methodologies involves culturing cells in a medium enriched with a ¹⁵N amino acid mixture. As cells proliferate and synthesize new proteins, the ¹⁵N-labeled amino acids are integrated into the polypeptide chains. This results in a mass shift in the newly synthesized proteins compared to the pre-existing, unlabeled proteins. This mass difference can be accurately detected and quantified using mass spectrometry techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. nih.govacs.org

The analysis of the mass spectra of peptides from a specific protein reveals the ratio of labeled (newly synthesized) to unlabeled (pre-existing) forms. From this ratio, the FSR can be calculated. For instance, a study on pancreatic cancer cells cultured with a ¹⁵N amino acid mixture for 72 hours revealed varying FSRs for different proteins, highlighting the dynamic nature of protein synthesis within a single cell type. The FSRs for six identified proteins in this study ranged from 44% to 76%, indicating that the turnover of proteins is a significant factor in their functional regulation. nih.govacs.org

Below is an interactive data table summarizing the fractional synthesis rates of several proteins in pancreatic cancer cells after 72 hours of labeling with a ¹⁵N amino acid mixture.

Interactive Data Table: Fractional Synthesis Rates (FSR) of Proteins in Pancreatic Cancer Cells

| Protein Name | Fractional Synthesis Rate (FSR) over 72 hours (%) |

| 40S ribosomal protein SA | 76 |

| Chain A, Crystal Structure Of Human Ubiquitin Conjugating Enzyme E2-25k | 65 |

| Peroxiredoxin 4 | 58 |

| Protein disulfide-isomerase A3 | 55 |

| Phosphatidylethanolamine-binding protein 1 | 48 |

| Galectin-1 | 44 |

| Data sourced from a study on pancreatic cancer cells labeled with a ¹⁵N amino acid mixture. nih.gov |

This approach allows for a detailed understanding of the synthetic component of protein turnover, providing insights into how cellular processes are regulated at the level of protein production.

Analysis of Whole-Body and Organ-Specific Protein Turnover Kinetics

Beyond the cellular level, (2S)-2-(15N)azanylpentanedioic acid and other ¹⁵N-labeled tracers are invaluable for studying protein turnover kinetics on a larger scale, including whole-body and organ-specific measurements. These studies are crucial for understanding systemic metabolic responses to various physiological and pathological conditions.

Applications in Quantitative Proteomics for Protein Expression Dynamics

The use of (2S)-2-(15N)azanylpentanedioic acid and other stable isotope-labeled amino acids is central to the field of quantitative proteomics, which aims to measure the abundance and dynamics of the entire set of proteins in a biological system. These techniques provide a global view of how protein expression changes in response to various stimuli, developmental stages, or disease states.

One powerful technique is Stable Isotope Labeling by Amino acids in Cell culture (SILAC), where cells are grown in media containing either "light" (e.g., ¹⁴N) or "heavy" (e.g., ¹⁵N) amino acids. By mixing cell populations grown under different conditions (e.g., treated vs. untreated), researchers can precisely quantify the relative abundance of thousands of proteins in a single experiment. The mass shift introduced by the ¹⁵N label allows for the differentiation and quantification of proteins from the two cell populations using mass spectrometry. nih.govnih.gov

This approach has been used to study a wide range of biological processes, including the heat stress response in algae and the dynamics of protein expression during muscle development. nih.gov For instance, a study on the heat stress response in Chlamydomonas reinhardtii used ¹⁵N labeling to quantify changes in the abundance of over a thousand proteins, providing new insights into the cellular mechanisms of thermal acclimation. nih.gov

Furthermore, dynamic SILAC experiments, where the isotopic label is introduced or removed over time, allow for the simultaneous measurement of both protein synthesis and degradation rates. nih.govacs.org This provides a comprehensive understanding of protein expression dynamics, revealing whether changes in protein levels are due to altered production, altered clearance, or a combination of both. These detailed kinetic studies are crucial for understanding the complex regulatory networks that govern cellular function. nih.gov

Utilization in Biomolecular NMR for Elucidating Protein Structure and Dynamics

(2S)-2-(15N)azanylpentanedioic acid plays a crucial role in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining the three-dimensional structure and studying the dynamics of proteins and other macromolecules in solution. The incorporation of the ¹⁵N isotope is often essential for these studies. lew.roresearchgate.net

The nitrogen-15 (B135050) nucleus has a nuclear spin of 1/2, which makes it NMR-active. By labeling a protein with ¹⁵N, researchers can perform a variety of multidimensional NMR experiments that are not possible with unlabeled proteins. The most common of these is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which produces a two-dimensional spectrum with a peak for each nitrogen-hydrogen bond in the protein backbone (with the exception of proline residues). This spectrum serves as a unique "fingerprint" of the protein, and changes in the positions or intensities of the peaks can provide information about ligand binding, conformational changes, and protein dynamics.

For larger proteins, uniform labeling with ¹⁵N (and often ¹³C as well) is a prerequisite for determining their solution structure. A suite of triple-resonance NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB) is used to correlate the chemical shifts of the backbone atoms, which is the first step in the sequential assignment of the protein's resonances. Once the resonances are assigned, structural information can be obtained from Nuclear Overhauser Effect (NOE) experiments, which measure the distances between protons, and from residual dipolar couplings (RDCs), which provide information about the orientation of chemical bonds.

Selective labeling with ¹⁵N-labeled amino acids, including (2S)-2-(15N)azanylpentanedioic acid, can also be a powerful tool. By labeling only specific types of amino acids, the complexity of the NMR spectra can be greatly reduced, which can be advantageous for studying very large proteins or protein complexes. acs.org This approach allows researchers to focus on specific regions of a protein and to probe their structure and dynamics in detail.

Ecological and Environmental Applications of 15n Labeled Glutamic Acid Analysis

Compound-Specific Isotope Analysis (CSIA) of Nitrogen in Amino Acids for Ecological Tracing

Compound-Specific Isotope Analysis (CSIA) of nitrogen in amino acids has emerged as a sophisticated method to trace the flow of nutrients and reconstruct feeding relationships within ecosystems. hanyang.ac.kr This technique measures the ratio of heavy to light stable isotopes (¹⁵N/¹⁴N, expressed as δ¹⁵N values) within individual amino acids, offering a more detailed picture than traditional bulk stable isotope analysis. vliz.beresearchgate.net

A key principle of CSIA is the differential isotopic fractionation among amino acids during metabolic processes. vliz.be Amino acids are broadly categorized into two groups based on their isotopic behavior during trophic transfer:

'Trophic' Amino Acids: These amino acids, such as glutamic acid, undergo significant ¹⁵N-enrichment with each trophic level increase. hanyang.ac.krresearchgate.net This is primarily due to processes like transamination and deamination, where enzymes preferentially act on molecules containing the lighter ¹⁴N isotope, leaving the residual pool of amino acids enriched in ¹⁵N. hanyang.ac.krresearchgate.net The δ¹⁵N values of trophic amino acids, therefore, reflect an organism's position in the food web.

'Source' Amino Acids: These amino acids, like phenylalanine, exhibit little to no isotopic fractionation (less than 0.5‰) as they are transferred from diet to consumer. vliz.beresearchgate.net They tend to retain the δ¹⁵N signature of the primary producers at the base of the food web. researchgate.net This makes them excellent indicators of the nitrogen sources supporting the ecosystem.

By analyzing the δ¹⁵N values of both trophic (e.g., glutamic acid) and source (e.g., phenylalanine) amino acids in an organism, researchers can disentangle the isotopic signature of the ecosystem's baseline nitrogen from the enrichment that occurs with each trophic step. vliz.be This dual analysis provides a robust internal baseline for each sample, eliminating the need to extensively sample all potential primary producers, which can be a major challenge in complex ecosystems. vliz.be The analysis is typically performed using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), which separates volatile amino acid derivatives before isotopic measurement. nih.gov

Estimation of Trophic Positions and Elucidation of Food Web Structures

A primary application of ¹⁵N-glutamic acid analysis is the precise estimation of an organism's trophic position (TP). nih.govnih.gov The significant enrichment of ¹⁵N in glutamic acid with each trophic transfer makes it a sensitive biomarker for an organism's feeding level. researchgate.netresearchgate.net In contrast, the isotopic stability of phenylalanine provides a reliable baseline value. vliz.be

The trophic position is calculated using the δ¹⁵N values of these two amino acids in a formula that accounts for the isotopic difference between them at the primary producer level (represented by β) and the trophic discrimination factor (TDF), which is the constant ¹⁵N enrichment per trophic level. researchgate.net The general equation is:

TP = [ (δ¹⁵NGlu - δ¹⁵NPhe - β) / TDF ] + 1

Where:

δ¹⁵NGlu is the measured nitrogen isotope ratio of glutamic acid.

δ¹⁵NPhe is the measured nitrogen isotope ratio of phenylalanine.

β is the difference between δ¹⁵NGlu and δ¹⁵NPhe in primary producers.

TDF is the trophic discrimination factor, representing the enrichment in δ¹⁵NGlu relative to δ¹⁵NPhe per trophic level.

This method has been successfully applied to resolve complex food webs in various environments. For instance, in the Wadden Sea, CSIA helped to confirm that microphytobenthos were a dominant food source and identified a previously unrecognized resource, likely detrital organic matter, supporting the benthic community. vliz.be Similarly, a study on tropical seabirds in the South China Sea demonstrated that a multi-TDF approach using glutamic acid and phenylalanine provided more accurate trophic position estimates compared to single TDF or bulk isotope methods. nih.govnih.gov This approach has proven valuable for studying both modern and fossil organisms, allowing for reconstructions of past ecosystem structures. nih.gov

| Amino Acid Type | Example Compound | Typical ¹⁵N Enrichment per Trophic Level (TDF) | Ecological Application |

|---|---|---|---|

| Trophic | Glutamic Acid | 3‰ to 11‰ | Indicates organism's trophic position. vliz.beresearchgate.net |

| Trophic | Alanine (B10760859) | Variable, often enriched | Used to reconstruct food webs, particularly involving protists. hanyang.ac.kr |

| Trophic | Aspartic Acid | Enriched | Contributes to trophic position estimates. hanyang.ac.kr |

| Source | Phenylalanine | ~0‰ to 0.5‰ | Indicates the δ¹⁵N value at the base of the food web. vliz.be |

Characterization of Nitrogen Cycling and Assimilation in Environmental Systems

The analysis of ¹⁵N in glutamic acid is instrumental in characterizing the fundamental processes of nitrogen cycling and assimilation in both terrestrial and aquatic environments. nih.gov By using ¹⁵N-labeled substrates like ammonium (B1175870) (¹⁵NH₄⁺), researchers can trace the metabolic pathways of nitrogen as it is incorporated into amino acids. nih.gov

In primary producers such as plants, the initial assimilation of inorganic nitrogen into organic forms occurs via the glutamine synthetase/glutamate (B1630785) synthase (GS/GOGAT) cycle, where glutamic acid is a central compound. nih.govnih.gov Labeling studies allow for the quantification of metabolic fluxes and can reveal how different species or genotypes respond to environmental stresses or genetic modifications. nih.gov For example, investigating ¹⁴C-labeled glutamate metabolism in wheat leaves under conditions of blocked ammonia (B1221849) assimilation showed altered metabolic pathways, leading to the accumulation of other organic acids. nih.gov

Furthermore, the isotopic fractionation associated with specific enzymatic reactions provides insight into nitrogen processing in consumers. The deamination of glutamic acid, a key step in its catabolism for energy production, is associated with significant isotopic fractionation. researchgate.net An in-vitro study evaluating the enzymatic deamination of glutamic acid determined an isotopic fractionation factor (α) of 0.9938 ± 0.0005. researchgate.net This finding allows researchers to quantify the metabolic fate of dietary glutamic acid. For example, a measured ¹⁵N enrichment of 8.0‰ in a consumer suggests that approximately 72% of the glutamic acid derived from its diet is deaminated for energy, while the remaining 28% is used for building new biomass. researchgate.net This quantitative understanding of nitrogen assimilation and dissimilation is crucial for refining bioenergetic models and understanding mass and energy transfers through the biosphere. researchgate.net

Future Directions and Emerging Research Frontiers in 2s 2 15n Azanylpentanedioic Acid Research

Development of Advanced ¹⁵N-Labeled Tracers and Probes

The next generation of research hinges on the design of more advanced tracers and probes derived from the fundamental structure of ¹⁵N-L-glutamic acid. The primary goals are to enhance signal detection, prolong visibility in biological systems, and create probes that can report on specific biochemical events.

A significant area of development is in the field of hyperpolarized (HP) magnetic resonance imaging (MRI). nih.govrsc.org Hyperpolarization techniques, such as dissolution dynamic nuclear polarization (dDNP) and signal amplification by reversible exchange (SABRE), can boost the nuclear magnetic resonance (NMR) signal by several orders of magnitude, overcoming the inherent low sensitivity of the ¹⁵N nucleus. nih.gov Research is focusing on creating derivatives of ¹⁵N-L-glutamic acid that are optimized for hyperpolarization. For example, strategic chemical modifications, such as perdeuteromethylation of the α-amine group, have been shown to dramatically increase the spin-lattice relaxation time (T₁) of related amino acids like glutamine from seconds to over 220 seconds. nih.gov This extended polarization lifetime is critical as it expands the time window for imaging metabolic processes in vivo. rsc.org

Future probes may also incorporate multi-isotope labeling, such as the dual labeling of glutamine with ¹³C and ¹⁵N, to simultaneously track both carbon and nitrogen flux through metabolic pathways. nih.govnih.gov This approach provides a more holistic view of how glutamine contributes to processes like the tricarboxylic acid (TCA) cycle and nucleotide biosynthesis. nih.govnih.gov The development of "smart" probes that change their magnetic resonance properties in response to their biochemical environment, such as pH or the presence of specific enzymes, represents another exciting frontier. nih.gov

Table 1: Properties of ¹⁵N Nuclei and Advanced Probes for Magnetic Resonance Spectroscopy (MRS)

| Property | ¹H | ¹³C | ¹⁵N | Hyperpolarized (HP) ¹⁵N-Probes |

| Natural Abundance (%) | 99.98 | 1.1 | 0.37 | Enriched to >98% |

| Gyromagnetic Ratio (γ) | High | Medium | Low | Low |

| Relative Sensitivity | High | Low | Very Low | Dramatically Increased |

| Polarization Lifetime (T₁) | Short | Moderate | Long | Very Long (minutes) nih.govrsc.org |

| Chemical Shift Range | Narrow (~10 ppm) | Wide (~200 ppm) | Very Wide (~900 ppm) | Very Wide (~900 ppm) rsc.org |

This table provides a comparative overview of the nuclear magnetic properties relevant to in vivo imaging and spectroscopy. Data compiled from various sources. nih.govrsc.orgmagritek.com

Integration with Novel Imaging Technologies for Enhanced Spatial and Temporal Resolution

To fully exploit the potential of advanced ¹⁵N tracers, their use must be coupled with novel imaging technologies capable of providing higher spatial and temporal resolution. While traditional MRS has been invaluable, its resolution is often limited. nih.govajnr.org The future lies in combining the specificity of ¹⁵N tracers with imaging modalities that can pinpoint metabolic activity with greater precision.

Hyperpolarized ¹⁵N-MRI is at the forefront of this technological integration. The enhanced signal from HP probes allows for rapid imaging of metabolic conversion, for instance, tracking the transformation of HP ¹⁵N-glutamate into other key metabolites in real-time. nih.govnih.gov Recent studies with related compounds like HP [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine have successfully demonstrated spatially resolved metabolic imaging in vivo, clearly distinguishing glutaminolytic activity in tumors versus adjacent healthy tissue. nih.gov Future work will focus on refining acquisition techniques, such as using longer echo-train acquisitions and implementing ²H and ¹⁵N-decouplers, to further improve signal-to-noise ratio (SNR) and spatial resolution. nih.govnih.gov

Synergistic Approaches with Systems Biology and Computational Modeling

The vast amounts of data generated from studies using (2S)-2-(15N)azanylpentanedioic acid can only be fully understood through integration with systems biology and computational modeling. ieee-sensorsalert.org These approaches allow researchers to place isolated metabolic measurements into the broader context of complex cellular networks.